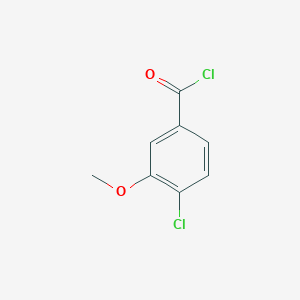

4-Chloro-3-methoxybenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUWDGUBPXTKBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Methoxybenzoyl Chloride

Conventional Synthetic Routes for Acyl Chloride Formation

The transformation of carboxylic acids into acyl chlorides is a fundamental reaction in organic chemistry. For 4-Chloro-3-methoxybenzoyl chloride, this is most directly achieved by the chlorination of 4-Chloro-3-methoxybenzoic acid.

Conversion of 4-Chloro-3-methoxybenzoic Acid to this compound

The primary and most straightforward method for synthesizing this compound is through the direct chlorination of 4-Chloro-3-methoxybenzoic acid. chemicalbook.com This process involves the use of specific chlorinating agents that efficiently replace the hydroxyl group of the carboxylic acid with a chlorine atom.

A widely employed method for the synthesis of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). This reagent is effective for converting 4-Chloro-3-methoxybenzoic acid into this compound. The reaction is typically conducted under reflux conditions to ensure complete conversion. In a related synthesis of 4-methoxybenzoyl chloride, thionyl chloride was used in benzene (B151609) at reflux, with a small amount of N,N-dimethylformamide (DMF) added. prepchem.com The reaction mixture was stirred for a short period, and the product was isolated after evaporation of the solvent. prepchem.com

A general procedure involves treating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride.

Oxalyl chloride is another highly effective reagent for the preparation of acyl chlorides from carboxylic acids and is often preferred due to its mild reaction conditions and the clean formation of gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). orgsyn.orgchemicalbook.com The synthesis of 4-Chloro-3-nitrobenzoyl chloride, a structurally similar compound, was successfully achieved using oxalyl chloride in dichloromethane (B109758) with a catalytic amount of DMF. prepchem.com The reaction proceeded at a controlled temperature and then at ambient temperature to completion. prepchem.com

For the synthesis of aryl acid chlorides, a general method involves dissolving the aryl acid in a solvent like dichloromethane, adding oxalyl chloride and a catalytic amount of DMF, and stirring at room temperature. chemicalbook.com This method often results in a quantitative yield of the acid chloride. chemicalbook.com

Detailed Research Findings: A study on the synthesis of various aryl acid chlorides utilized a standardized procedure where the corresponding aryl acid was dissolved in dichloromethane. To this solution, oxalyl chloride (2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) were added. The reaction was stirred at room temperature for one hour, after which the solvent was removed under reduced pressure to yield the pure acyl chloride.

| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Yield |

| Aryl Acids | Oxalyl Chloride | DMF | Dichloromethane | Room Temp. | 1h | Quantitative |

Catalysis plays a crucial role in enhancing the efficiency of acyl chlorination reactions. N,N-dimethylformamide (DMF) is a commonly used catalyst in reactions involving both thionyl chloride and oxalyl chloride. prepchem.comgoogle.com The catalytic cycle involves the formation of a Vilsmeier reagent from the reaction of DMF with the chlorinating agent, which then acts as the active species in the conversion of the carboxylic acid to the acyl chloride.

In a patented process for preparing 4-chloromethyl benzoyl chloride, the acylation of the corresponding carboxylic acid was carried out using oxalyl chloride with DMF as a catalyst. google.com This highlights the industrial relevance of this catalytic system.

Multi-Step Synthesis Strategies Incorporating Precursors to this compound

In some instances, the target acyl chloride is synthesized as part of a longer reaction sequence, starting from precursors that are subsequently converted to the 4-chloro-3-methoxybenzoyl moiety.

Derivatization of Phenolic Benzoic Acids and Subsequent Transformations

One potential multi-step strategy involves starting with a phenolic benzoic acid derivative. For instance, a synthesis could begin with a compound like 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The synthesis of 4-((4-chlorobenzoyl)oxy)benzoic acid was achieved by reacting p-hydroxybenzoic acid with 4-chlorobenzoyl chloride, demonstrating the derivatization of a phenolic hydroxyl group. impactfactor.org A similar principle could be applied where the phenolic group is first protected, followed by chlorination of the aromatic ring and subsequent conversion of the carboxylic acid to the acyl chloride. However, direct chlorination of a methoxy-substituted benzoic acid is a more common and direct route. The synthesis of 4-methoxybenzoyl chloride, for example, is achieved through the direct chlorination of 4-methoxybenzoic acid. chemicalbook.comprepchem.com

Strategic Introduction of Halogen and Methoxy (B1213986) Moieties onto Aromatic Systems

The introduction of a methoxy group onto an aromatic ring can be achieved through various methods. clockss.org One common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, by a methoxide (B1231860) source. clockss.org The presence of electron-withdrawing groups on the aromatic ring can facilitate this substitution.

The chlorination of an aromatic ring is a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is directed by the existing substituents on the ring. For instance, a methoxy group is an ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to it. Conversely, a carboxyl group is a meta-directing group. The strategic timing of chlorination relative to the introduction or modification of other functional groups is crucial to achieve the desired 4-chloro-3-methoxy substitution pattern.

In some synthetic routes, the starting material may already contain one or both of these functional groups. For example, starting with a methoxy-substituted aromatic compound, the chlorine and carboxyl groups can be introduced in subsequent steps. The order of these reactions is critical to ensure the correct final arrangement of the substituents.

Optimization of Reaction Conditions and Process Parameters for Enhanced Synthetic Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the management of moisture.

Anhydrous Reaction Conditions and Moisture Control

Acyl chlorides are highly reactive compounds that readily hydrolyze in the presence of water to form the corresponding carboxylic acid and hydrochloric acid. sciencemadness.orgsciencemadness.orglibretexts.orgbyjus.com This reaction not only consumes the desired product but also introduces impurities that can be difficult to remove. libretexts.orgchemeurope.com Therefore, maintaining anhydrous (water-free) conditions throughout the synthesis is of paramount importance. libretexts.orgchemeurope.com

To achieve this, several precautions are taken:

Drying of Glassware and Reagents: All glassware used in the reaction must be thoroughly dried, often by heating in an oven, to remove any adsorbed moisture. libretexts.org Solvents and liquid reagents should be dried using appropriate drying agents.

Inert Atmosphere: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Use of Anhydrous Reagents: The starting materials and chlorinating agents should be of high purity and free from water.

The consequence of inadequate moisture control is a reduction in the yield of the acyl chloride and the formation of the corresponding carboxylic acid as a significant impurity.

Temperature and Solvent Effects on Reaction Kinetics and Selectivity

The temperature at which the reaction is conducted has a significant impact on the reaction rate and the formation of byproducts. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the product or the formation of colored impurities. For the synthesis of acyl chlorides, the reaction is often carried out at reflux temperature of the chosen solvent to ensure a reasonable reaction rate. prepchem.com

The choice of solvent is also critical. The solvent must be inert to the highly reactive acyl chloride and the chlorinating agent. Common solvents for the synthesis of acyl chlorides include dichloromethane, benzene, and toluene (B28343). chemicalbook.comprepchem.com The solvent's boiling point will determine the maximum temperature of the reaction when carried out at reflux. The solvent also plays a role in dissolving the reactants and facilitating their interaction. In some cases, the reaction can be performed neat (without a solvent), particularly when using a liquid chlorinating agent like thionyl chloride. chemguide.co.uk

The selectivity of the reaction, which is the preference for the formation of the desired product over byproducts, can also be influenced by the solvent and temperature. beilstein-journals.org By carefully selecting the solvent and controlling the temperature, it is possible to optimize the reaction conditions to favor the formation of this compound with high purity and yield.

Green Chemistry Principles and Sustainable Approaches in Aromatic Acyl Chloride Production Research

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.net This has led to research into green chemistry approaches for the production of aromatic acyl chlorides, focusing on minimizing waste, using less hazardous reagents, and improving energy efficiency. researchgate.nettandfonline.com

Development of Solvent-Minimized or Solvent-Free Synthetic Protocols

A key principle of green chemistry is the reduction or elimination of the use of volatile organic solvents, which can be harmful to the environment and pose safety risks. researchgate.net Research has focused on developing solvent-free or solvent-minimized protocols for the synthesis of acyl chlorides.

One approach is to conduct the reaction neat, without any solvent. researchgate.net This is often feasible when one of the reactants, such as thionyl chloride, is a liquid and can serve as the reaction medium. chemguide.co.uk This eliminates the need for a separate solvent and simplifies the work-up procedure, as the excess reagent can often be removed by distillation.

Another strategy involves the use of greener, more benign solvents. For example, researchers have explored the use of bio-based solvents like Cyrene™ as an alternative to traditional dipolar aprotic solvents like DMF and dichloromethane for amide synthesis from acid chlorides. rsc.org While this specific example relates to a subsequent reaction of the acyl chloride, the principle of using greener solvents is applicable to the synthesis of the acyl chloride itself.

The following table summarizes the impact of different solvent conditions on the synthesis of acyl chlorides:

| Solvent Condition | Advantages | Disadvantages |

| Traditional Organic Solvents (e.g., Dichloromethane, Benzene) | Good solubility of reactants, established protocols. chemicalbook.comprepchem.com | Environmental and health concerns, waste generation. |

| Solvent-Free (Neat) | Reduced waste, simplified work-up, increased atom economy. researchgate.net | May require higher temperatures, potential for side reactions. |

| Green Solvents (e.g., Bio-based solvents) | Reduced environmental impact, improved safety profile. rsc.org | May have different solubility properties, may require process optimization. |

Strategies for Catalyst Efficiency, Recovery, and Reusability

Catalysts play a crucial role in many chemical reactions, including the synthesis of acyl chlorides. researchgate.net From a green chemistry perspective, the ideal catalyst is highly efficient, can be easily separated from the reaction mixture, and can be reused multiple times. acs.orgresearchgate.net

For the synthesis of acyl chlorides, particularly in Friedel-Crafts acylation reactions where they are used as reagents, the development of reusable solid acid catalysts has been a significant area of research. acs.org Traditional Lewis acid catalysts like aluminum chloride are often used in stoichiometric amounts and are difficult to recover and reuse. researchgate.net

Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer several advantages:

Easy Separation: They can be easily separated from the reaction mixture by simple filtration or centrifugation. acs.orgresearchgate.net

Reusability: After separation, the catalyst can often be regenerated and reused in subsequent reactions, reducing waste and cost. researchgate.netacs.orgresearchgate.netmdpi.com

Reduced Corrosion and Waste: They are generally less corrosive and produce fewer problematic side products compared to their homogeneous counterparts. acs.org

Examples of solid acid catalysts that have been investigated for acylation reactions include zeolites, acid-treated metal oxides, and heteropoly acids. researchgate.netacs.org Some studies have shown that catalysts like zinc oxide can be reused multiple times after simple washing. researchgate.net The development of magnetically separable catalysts, which can be recovered using an external magnetic field, is another promising approach to enhance catalyst recovery and reusability. researchgate.netmdpi.com

The following table outlines strategies for improving catalyst performance in the context of green chemistry:

| Strategy | Description | Benefits |

| Use of Heterogeneous Catalysts | Employing solid catalysts in liquid-phase reactions. acs.org | Easy separation, reusability, reduced waste. acs.orgresearchgate.net |

| Catalyst Regeneration | Treating the used catalyst to restore its activity. acs.org | Extends the life of the catalyst, reduces the need for fresh catalyst. |

| Magnetically Separable Catalysts | Attaching the catalyst to magnetic nanoparticles. researchgate.netmdpi.com | Rapid and efficient separation using a magnetic field. researchgate.netmdpi.com |

Atom Economy Considerations in Reaction Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. york.ac.uk An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. However, many chemical transformations, including the synthesis of acyl chlorides, generate byproducts, leading to lower atom economy. york.ac.uk The design of synthetic routes with higher atom economy is crucial for minimizing waste and developing more sustainable chemical processes.

The synthesis of this compound from 4-chloro-3-methoxybenzoic acid is commonly accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netyoutube.commasterorganicchemistry.com The analysis of atom economy for these methods reveals significant differences.

Reaction with Thionyl Chloride:

The reaction of 4-chloro-3-methoxybenzoic acid with thionyl chloride produces this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as byproducts. masterorganicchemistry.comlibretexts.org

Reaction Equation: C₈H₇ClO₃ + SOCl₂ → C₈H₆Cl₂O₂ + SO₂ + HCl

The atom economy for this reaction is calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-chloro-3-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 nih.gov |

| Thionyl chloride | SOCl₂ | 118.97 wikipedia.org |

| Total Reactant Mass | 305.56 | |

| This compound | C₈H₆Cl₂O₂ | 205.04 |

| Sulfur dioxide | SO₂ | 64.07 |

| Hydrogen chloride | HCl | 36.46 |

| Total Product Mass | 305.57 |

Atom Economy Calculation: (205.04 / 305.56) x 100 = 67.10%

This method, while effective, has a theoretical atom economy of approximately 67.10%. The remaining 32.90% of the reactant mass is converted into the gaseous byproducts SO₂ and HCl, which are considered waste unless they can be captured and utilized. rsc.org

Reaction with Oxalyl Chloride:

An alternative method involves the use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net This reaction yields this compound along with carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) as byproducts. researchgate.netwikipedia.org

Reaction Equation: C₈H₇ClO₃ + (COCl)₂ → C₈H₆Cl₂O₂ + CO + CO₂ + HCl

The atom economy for this pathway is calculated as:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-chloro-3-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 nih.gov |

| Oxalyl chloride | (COCl)₂ | 126.92 wikipedia.org |

| Total Reactant Mass | 313.51 | |

| This compound | C₈H₆Cl₂O₂ | 205.04 |

| Carbon monoxide | CO | 28.01 |

| Carbon dioxide | CO₂ | 44.01 |

| Hydrogen chloride | HCl | 36.46 |

| Total Product Mass | 313.52 |

Atom Economy Calculation: (205.04 / 313.51) x 100 = 65.40%

The atom economy for the oxalyl chloride route is approximately 65.40%, slightly lower than that of the thionyl chloride method. While oxalyl chloride is often considered a milder and more selective reagent, it is also more expensive and generates a mixture of gaseous byproducts. researchgate.net

Detailed Research Findings:

Research into the synthesis of acyl chlorides has highlighted the trade-offs between different reagents. Thionyl chloride is an inexpensive and common reagent for acyl chloride formation with a relatively good atom economy. rsc.org Its use in flow chemistry has been explored to enhance reaction control and productivity. rsc.org However, the acidic byproduct sulfur dioxide can interfere with subsequent reactions if not effectively removed. rsc.org

Oxalyl chloride is another versatile reagent for preparing acyl chlorides and is known for producing high yields. researchgate.net The volatile nature of its byproducts simplifies the workup process, which can be an advantage on a smaller scale. researchgate.net However, from a green chemistry perspective, the generation of multiple waste products remains a drawback. york.ac.uk

Efforts to develop greener alternatives for the synthesis of acyl chlorides are ongoing. These include the use of catalysts to improve the efficiency of existing methods and the exploration of entirely new synthetic pathways that avoid the use of harsh chlorinating agents and minimize byproduct formation. tandfonline.comgctlc.org For instance, the use of cyanuric chloride has been proposed as an alternative that can avoid the liberation of HCl. researchgate.net

Reactivity and Mechanistic Studies of 4 Chloro 3 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions: A Core Reactivity Profile

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 4-Chloro-3-methoxybenzoyl chloride. In these reactions, a nucleophile displaces the chloride ion, which is an excellent leaving group. This process is fundamental to the formation of esters, amides, and other acid derivatives. biologyinsights.commasterorganicchemistry.com The general reactivity is high due to the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. biologyinsights.com

Detailed Investigation of Nucleophilic Acyl Substitution Mechanisms

The broadly accepted mechanism for nucleophilic acyl substitution on benzoyl chlorides is a two-step process known as the addition-elimination mechanism. biologyinsights.commasterorganicchemistry.com

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon. This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. In this step, the hybridization of the carbonyl carbon changes from sp² to sp³. biologyinsights.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The reaction proceeds by the reformation of the carbon-oxygen double bond. As the pi bond is restored, the chloride ion is expelled as the leaving group. The stability of the chloride ion as a weak base makes it an excellent leaving group, driving the reaction forward. masterorganicchemistry.com

This addition-elimination pathway is distinct from SN1 or SN2 reactions, although under certain conditions with specific substituted benzoyl chlorides, mechanisms with SN1 character have been observed, particularly in highly ionizing, weakly nucleophilic solvents. rsc.orgmdpi.com

Kinetic Studies and Determination of Rate-Limiting Steps

For a typical reaction, the rate law can be expressed as: Rate = k[R-COCl][Nucleophile]

This second-order rate equation is consistent with a mechanism where the slowest step involves the collision of one molecule of the acyl chloride and one molecule of the nucleophile. uni.edu

Influence of Electron-Donating (Methoxy) and Electron-Withdrawing (Chloro) Substituents on Reactivity and Electrophilicity

The reactivity of the this compound molecule is a balance of the electronic effects of its two substituents on the benzene (B151609) ring. These substituents modify the electrophilicity of the carbonyl carbon.

Chloro Group (Electron-Withdrawing): The chlorine atom at the 4-position is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect pulls electron density away from the benzene ring and, by extension, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Generally, electron-withdrawing substituents accelerate the rate of nucleophilic acyl substitution. libretexts.org

Methoxy (B1213986) Group (Electron-Donating): The methoxy group at the 3-position has competing electronic effects. It is electron-withdrawing by induction but is a strong electron-donating group by resonance, where its lone pair of electrons can be delocalized into the benzene ring. libretexts.org While the inductive effect is present, the resonance effect is often more significant in aromatic systems, increasing electron density on the ring. However, due to its meta position relative to the carbonyl group, the resonance effect of the methoxy group does not directly delocalize into the carbonyl group, and its primary influence is inductive. In contrast, a para-methoxy group would be expected to decrease reactivity through its strong resonance donation. rsc.org Studies on substituted benzoyl chlorides have shown that electron-donating groups generally slow down the reaction rate by reducing the electrophilicity of the carbonyl carbon. mdpi.com

The net effect on this compound is a complex interplay. The powerful inductive withdrawal from the chloro group enhances reactivity, while the inductive withdrawal from the meta-methoxy group provides a smaller, additive increase in electrophilicity. This makes the carbonyl carbon highly activated towards nucleophiles.

Formation of Diverse Carboxylic Acid Derivatives

The high reactivity of this compound makes it an excellent precursor for the synthesis of various carboxylic acid derivatives through nucleophilic acyl substitution. The most common transformations are amidation and esterification.

Amidation Reactions with Primary, Secondary, and Tertiary Amine Nucleophiles

This compound reacts readily with amines to form amides. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. pearson.com The reaction produces hydrogen chloride (HCl) as a byproduct, which will react with any excess amine to form an ammonium (B1175870) salt. Therefore, the reaction is often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl, or by using at least two equivalents of the reactant amine. youtube.com

Primary and Secondary Amines: Both primary (R-NH₂) and secondary (R₂NH) amines are effective nucleophiles and react to form secondary and tertiary amides, respectively.

Tertiary Amines: Tertiary amines (R₃N) can act as nucleophiles to form a highly reactive acylammonium salt. However, since they lack a proton on the nitrogen, they cannot form a stable neutral amide and are typically used as catalysts rather than reactants for amide formation. oup.com

The general reaction scheme is as follows:

| Nucleophile (Amine) | Product Class | Representative Product Name |

| Primary Amine (e.g., Methylamine) | Secondary Amide | 4-Chloro-N-methyl-3-methoxybenzamide |

| Secondary Amine (e.g., Diethylamine) | Tertiary Amide | 4-Chloro-N,N-diethyl-3-methoxybenzamide |

| Ammonia (B1221849) (NH₃) | Primary Amide | 4-Chloro-3-methoxybenzamide |

This table presents representative products from the amidation of this compound.

Esterification Reactions with Various Alcohol Nucleophiles

Esterification occurs when this compound reacts with an alcohol (R-OH). Alcohols are weaker nucleophiles than amines, but the reaction proceeds efficiently due to the high reactivity of the acyl chloride. youtube.com Similar to amidation, the reaction produces HCl, and a base such as pyridine is commonly added to act as a scavenger for the acid, driving the reaction to completion. biologyinsights.com

The reaction is versatile and works with a wide range of primary, secondary, and even tertiary alcohols, although steric hindrance may slow the reaction with bulkier alcohols.

The general reaction scheme is as follows:

| Nucleophile (Alcohol) | Product Class | Representative Product Name |

| Primary Alcohol (e.g., Methanol) | Methyl Ester | Methyl 4-chloro-3-methoxybenzoate |

| Secondary Alcohol (e.g., Isopropanol) | Isopropyl Ester | Isopropyl 4-chloro-3-methoxybenzoate |

| Phenol | Phenyl Ester | Phenyl 4-chloro-3-methoxybenzoate |

This table presents representative products from the esterification of this compound.

Synthesis of Thioesters via Reaction with Thiol Nucleophiles

The reaction of this compound with thiol nucleophiles provides a direct route to the corresponding thioesters. This transformation is a specific example of a broader class of reactions where acyl chlorides serve as potent acylating agents for a variety of nucleophiles, including thiols.

The general mechanism involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to form the thioester. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

A study on the synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide, a precursor for a PET ligand, involved the protection of a thiol group. nih.gov While not a direct reaction of this compound, it highlights the reactivity of related thiol functionalities. In this synthesis, the thiol group of 4-chloro-3-mercaptoaniline was protected using p-methoxybenzyl chloride. nih.gov This reaction underscores the nucleophilic character of the thiol group, which is central to its reaction with acyl chlorides like this compound to form thioesters.

The kinetics and mechanism of thiol chlorination have been investigated, revealing that the reaction between a thiol and a chlorinating agent can proceed through different pathways, sometimes involving a disulfide intermediate. ed.ac.uk While this study did not directly use this compound, the fundamental reactivity principles of thiols are relevant. The nucleophilic nature of the thiol is key to its reaction with electrophilic chlorine sources, and by extension, with the electrophilic carbonyl carbon of an acyl chloride.

An efficient protocol for synthesizing thioesters from carboxylic acids has been reported, which proceeds via acyloxyphosphonium intermediates with a sulfur transfer reagent. nih.gov This method provides an alternative to the direct use of acyl chlorides but reinforces the importance of thioesters as synthetic targets.

Preparation of Carboxylic Anhydrides

This compound can be utilized in the synthesis of carboxylic anhydrides. The most common method for preparing carboxylic anhydrides in a laboratory setting involves the reaction of an acyl chloride with a carboxylate salt. chemistrysteps.com This reaction is a nucleophilic acyl substitution where the carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The chloride ion is subsequently eliminated as the leaving group.

This method is advantageous as it can be used to prepare both symmetrical and mixed anhydrides under relatively mild, room temperature conditions. chemistrysteps.comkhanacademy.org For the synthesis of a symmetrical anhydride (B1165640) from this compound, the corresponding carboxylate, 4-chloro-3-methoxybenzoate, would be used. For a mixed anhydride, a different carboxylate salt would be employed.

An alternative method for preparing aromatic carboxylic anhydrides involves the reaction of an acyl chloride with pyridine, followed by decomposition of the resulting complex with water. nih.gov For example, p-chlorobenzoic anhydride can be prepared by warming a mixture of p-chlorobenzoyl chloride and pyridine, followed by treatment with hydrochloric acid and ice. orgsyn.org A similar approach could be applied to this compound.

The reaction is driven by the high reactivity of the acyl chloride and the good nucleophilicity of the carboxylate anion. The stability of the resulting anhydride and the chloride leaving group also favors the forward reaction. khanacademy.org

Hydrolytic Stability and Pathways of this compound

This compound, like other acyl chlorides, is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 4-chloro-3-methoxybenzoic acid, and hydrogen chloride. chemicalbook.com The reaction is generally slow with water alone but can be accelerated in the presence of bases. chemicalbook.com

The stability of this compound is a key consideration for its storage and handling. It is considered stable during transport, but containers should be protected from moisture to prevent pressure build-up from the hydrogen chloride gas produced during hydrolysis. chemicalbook.com It is incompatible with water, moisture, strong bases, and strong oxidizing agents. chemicalbook.com

The mechanism of hydrolysis for a related compound, 4-methoxybenzoyl chloride, is suggested to be a dissociative SN1-type mechanism. chemicalbook.com The rate of this reaction is significantly influenced by the polarity of the medium. chemicalbook.com In less polar environments, such as within a reverse micellar system, the hydrolysis is slower compared to in a continuous aqueous phase. chemicalbook.com Given the structural similarities, a similar mechanistic pathway can be inferred for this compound.

Reduction Chemistry of the Acyl Chloride Moiety to Aldehydes and Alcohols

The acyl chloride group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed.

To achieve the partial reduction to an aldehyde, a less reactive reducing agent is required to prevent over-reduction to the alcohol. The Rosenmund reduction is a classic method for this transformation, which involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate. Other methods for the direct reduction of carboxylic acids and their derivatives to aldehydes have also been developed. For instance, the use of an air-stable nickel precatalyst with dimethyl dicarbonate (B1257347) as an activator and a silane (B1218182) reductant has been shown to be effective for a wide range of substrates. researchgate.net The use of DIBAL-H at low temperatures is another common method for the reduction of acyl chlorides and esters to aldehydes. rsc.org

For the complete reduction to the corresponding primary alcohol, 3-chloro-4-methoxybenzyl alcohol, a strong reducing agent like lithium aluminum hydride (LiAlH4) is typically used. chemistrysteps.com Anhydrides, which are structurally related to acyl chlorides, can also be reduced to primary alcohols using LiAlH4. chemistrysteps.com It is important to note that these powerful reducing agents will also reduce other functional groups that may be present in the molecule.

A patent describes a method for the preparation of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, which involves the reduction of a ketone intermediate to a methylene (B1212753) group using hydrazine (B178648) hydrate (B1144303) and potassium hydroxide, a Wolff-Kishner-type reduction. google.com While not a direct reduction of an acyl chloride, it demonstrates a reduction strategy for a related functional group.

Advanced Reaction Pathways and Catalysis Involving Aromatic Acyl Chlorides

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Aromatic acyl chlorides like this compound can participate in cross-coupling reactions, although the reactivity of the chloro-substituent on the aromatic ring is the typical site for these reactions, rather than the acyl chloride group itself.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides, including aryl chlorides. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.orglibretexts.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specific ligands and reaction conditions can facilitate their coupling. princeton.edu For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been developed to effectively couple aryl chlorides. organic-chemistry.org The reaction of this compound in a Suzuki coupling would likely involve the C-Cl bond, leading to the formation of a biaryl compound, with the methoxy and benzoyl chloride groups remaining intact, provided the reaction conditions are compatible.

The Sonogashira coupling reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base and can be carried out under mild conditions. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the reaction with this compound would be expected to occur at the C-Cl position. Catalysts have been developed that are effective for the Sonogashira coupling of aryl chlorides. nih.gov

Investigations into Radical Pathways in Organic Synthesis

Aromatic acyl chlorides can serve as precursors for radical species in organic synthesis. For example, 4-methoxybenzoyl chloride has been used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds. sigmaaldrich.com This suggests that this compound could potentially undergo similar radical-mediated transformations.

The mechanism of some cross-coupling reactions, such as the Suzuki coupling, has been a subject of investigation, with some studies suggesting the possibility of radical pathways, although the predominant mechanism is generally considered to involve oxidative addition, transmetalation, and reductive elimination. princeton.edu The study of radical pathways in these reactions is an active area of research.

Lewis Acid-Catalyzed Transformations (e.g., Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals. nih.gov The transformation is typically facilitated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acylating agent. beilstein-journals.orgbiosynth.com

In the context of this compound, the reaction proceeds through the formation of a highly reactive acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. biosynth.comchemguide.co.uk This generates the 4-chloro-3-methoxybenzoyl cation, a resonance-stabilized electrophile. The aromatic substrate, acting as a nucleophile, then attacks the acylium ion, leading to the formation of a sigma complex (or arenium ion). Subsequent deprotonation of this intermediate re-establishes aromaticity and yields the corresponding benzophenone (B1666685) derivative. learnbin.netyoutube.com

A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents further acylation, thus avoiding polysubstitution products, a common issue in Friedel-Crafts alkylation reactions. libretexts.org Consequently, the reaction typically requires a stoichiometric amount of the Lewis acid catalyst, as it forms a complex with the ketone product. youtube.com

Detailed Research Findings

The reactivity of this compound in Friedel-Crafts acylation is influenced by the nature of the aromatic substrate. The substituents on the aromatic ring of the substrate dictate the regioselectivity of the acylation.

Acylation of Anisole (B1667542): The reaction with anisole is expected to be highly regioselective. The methoxy group of anisole is a strong activating group and an ortho-, para-director. Due to steric hindrance from the methoxy group, the acylation is anticipated to occur predominantly at the para-position, yielding (4-Chloro-3-methoxyphenyl)(4-methoxyphenyl)methanone. chemguide.co.uklibretexts.org Studies on the acylation of anisole with other benzoyl chlorides have shown high selectivity for the para-isomer. nih.govfrontiersin.org

Acylation of Toluene (B28343): Toluene, with its electron-donating methyl group, is also activated towards electrophilic substitution. The methyl group is an ortho-, para-director. While a mixture of isomers is possible, Friedel-Crafts acylation of toluene often favors the para-substituted product due to reduced steric hindrance, which would result in the formation of (4-Chloro-3-methoxyphenyl)(p-tolyl)methanone. chemguide.co.uklibretexts.orgscribd.com

Acylation of Benzene: The reaction with benzene would yield (4-Chloro-3-methoxyphenyl)(phenyl)methanone. Typical conditions for such a reaction involve heating a mixture of the acyl chloride, benzene, and aluminum chloride. chemguide.co.uk

The choice of Lewis acid catalyst and solvent system can also influence the reaction's efficiency. While aluminum chloride is a powerful and common catalyst, other Lewis acids like iron(III) chloride can also be employed. beilstein-journals.org Solvents such as dichloromethane (B109758), carbon disulfide, or nitrobenzene (B124822) are frequently used, with non-polar solvents being typical for heterogeneous reactions. scirp.org In some cases, solvent-free conditions have proven effective, particularly with solid-supported catalysts. researchgate.net

The following table summarizes representative conditions for the Lewis acid-catalyzed Friedel-Crafts acylation of various aromatic compounds with this compound, based on analogous reactions reported in the literature.

Interactive Data Table: Lewis Acid-Catalyzed Friedel-Crafts Acylation of Aromatic Compounds with this compound

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |

| Benzene | AlCl₃ | Benzene (excess) | 60-80 | 2-4 | (4-Chloro-3-methoxyphenyl)(phenyl)methanone | 80-90 |

| Toluene | AlCl₃ | Dichloromethane | 0 to RT | 1-3 | (4-Chloro-3-methoxyphenyl)(p-tolyl)methanone | 85-95 |

| Anisole | FeCl₃ | Dichloromethane | 0 to RT | 2-5 | (4-Chloro-3-methoxyphenyl)(4-methoxyphenyl)methanone | 90-98 |

| Xylene (p-Xylene) | AlCl₃ | p-Xylene (excess) | 80-100 | 3-6 | (4-Chloro-3-methoxyphenyl)(2,5-dimethylphenyl)methanone | 75-85 |

Note: The yields presented are estimates based on typical Friedel-Crafts acylation reactions with similar substrates and are for illustrative purposes.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided detailed outline. Constructing content for the specified sections and subsections without supporting scientific evidence would not meet the required standards of accuracy and authoritativeness.

General synthetic methodologies exist for the classes of compounds mentioned (pyrazoles, quinoxalines, tetrazoles, etc.), but specific examples and detailed research findings employing this compound are not present in the accessible literature.

Applications of 4 Chloro 3 Methoxybenzoyl Chloride in Advanced Organic Synthesis

Contributions to Materials Science and Polymer Chemistry

Applications in Optoelectronic and Functional Materials (e.g., Organic Light-Emitting Diodes)

The development of novel organic materials is a cornerstone of modern electronics, with organic light-emitting diodes (OLEDs) being a prominent example. These devices rely on a series of specialized organic molecules to efficiently convert electricity into light. While direct application of 4-Chloro-3-methoxybenzoyl chloride in final OLED devices is not extensively documented, its structural motif is relevant to the synthesis of more complex molecules that could possess desirable electronic properties.

Benzoyl chloride and its derivatives are known to be versatile reagents in the synthesis of various organic functional materials. They can be used to introduce the benzoyl group into larger molecular frameworks, thereby influencing the electronic and photophysical properties of the resulting compounds. For instance, substituted benzophenones, which can be synthesized from benzoyl chlorides, have been investigated as host materials in phosphorescent OLEDs (PhOLEDs).

Research in the broader field of benzoyl chloride derivatives suggests that the specific substitutions on the benzene (B151609) ring, such as the chloro and methoxy (B1213986) groups found in this compound, can fine-tune the properties of the final material. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can modulate the energy levels (HOMO/LUMO) of the molecule, which is a critical factor in the performance of OLED devices.

Novel Host Materials: By reacting with other aromatic or heterocyclic compounds, it could be used to create larger, more complex host materials for OLEDs. The substitution pattern could potentially enhance thermal stability and charge-transporting properties.

Electron-Transporting Materials (ETMs): The presence of the electron-withdrawing benzoyl chloride group and the chlorine atom could be leveraged in the design of new ETMs.

Emitting Molecules: While less common, the benzoyl moiety could be incorporated into the structure of an emissive molecule to tune its color and efficiency.

Further research is required to fully explore and validate the potential of this compound in the synthesis of next-generation optoelectronic materials.

Research in Agrochemical Development and Efficacy Enhancement

In the realm of agriculture, the continuous development of effective and selective agrochemicals is paramount for crop protection. Substituted benzoyl chlorides are recognized as important intermediates in the synthesis of a variety of pesticides, including herbicides and fungicides.

While direct fungicidal or herbicidal activity of this compound itself has not been reported, its value lies in its role as a synthon for creating more complex and potent active ingredients. The specific arrangement of the chloro and methoxy groups on the aromatic ring can be a key determinant of the biological activity of the final product.

A patent for the preparation of chloro-benzoyl chlorides highlights their general utility as intermediates for agrochemicals, particularly fungicides. Although this patent does not specifically single out the 4-chloro-3-methoxy isomer, it underscores the importance of this class of compounds in agrochemical synthesis. The process described involves the conversion of the corresponding chloro-trichloromethylbenzene to the chloro-benzoyl chloride, which can then be used in subsequent reactions to build the final fungicidal molecule.

The potential applications of this compound in this sector include its use as a starting material for the synthesis of:

Novel Fungicides: The 4-chloro-3-methoxybenzoyl moiety could be incorporated into new chemical scaffolds to develop fungicides with novel modes of action or improved efficacy against resistant pathogens.

Herbicides: Certain benzoyl chloride derivatives are precursors to herbicides. The specific substitution pattern of this compound could lead to the discovery of new herbicidal compounds with desirable selectivity.

The table below lists compounds that are structurally related to the discussion and are relevant in the context of the synthesis of functional materials and agrochemicals.

| Compound Name | Application/Relevance |

| This compound | Intermediate for organic synthesis |

| Chloro-benzoyl chlorides | General class of intermediates for agrochemicals |

| Isopropyl 4-trifluoromethoxyphenyl ketone | Fungicide synthesized from a related chloro-compound |

Advanced Analytical Characterization of 4 Chloro 3 Methoxybenzoyl Chloride and Its Synthetic Products

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For 4-Chloro-3-methoxybenzoyl chloride, ¹H and ¹³C NMR provide definitive information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons and the methoxy (B1213986) group. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. Based on the analysis of analogous compounds like 4-chlorobenzoyl chloride and 3-methoxybenzoyl chloride, the aromatic protons would appear in the range of δ 7.0-8.0 ppm. The methoxy group protons would present as a sharp singlet around δ 3.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the acyl chloride, the aromatic carbons, and the methoxy carbon. The carbonyl carbon is typically observed in the downfield region, around δ 168-172 ppm. The aromatic carbons would show a set of signals between δ 110-160 ppm, with their specific shifts influenced by the chloro and methoxy substituents. The methoxy carbon would appear at approximately δ 56 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity. COSY would reveal the coupling relationships between adjacent protons on the aromatic ring, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

For synthetic products like amides and esters derived from this compound, NMR spectroscopy remains a critical tool for confirming the successful transformation. For instance, in the ¹H NMR spectrum of an N-substituted amide, the appearance of a new set of signals corresponding to the amine moiety and the disappearance of the acyl chloride reactivity would be observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Representative Amide Derivative

| Compound | Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| This compound | Aromatic-H | 7.0 - 8.0 (m) | 110 - 160 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56 | |

| Carbonyl (-COCl) | - | 168 - 172 | |

| N-Benzyl-4-chloro-3-methoxybenzamide | Aromatic-H (benzoyl) | 7.0 - 7.8 (m) | 112 - 158 |

| Aromatic-H (benzyl) | 7.2 - 7.4 (m) | 127 - 138 | |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56 | |

| Methylene (B1212753) (-CH₂-) | ~4.6 (d) | ~44 | |

| Amide (-NH-) | ~6.5 (br s) | - | |

| Carbonyl (-CONH-) | - | ~166 |

Note: Predicted values are based on data from analogous compounds and established NMR principles. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to its constituent functional groups.

The most prominent feature in the FTIR spectrum is the strong absorption band due to the carbonyl (C=O) stretching of the acyl chloride group, which is expected to appear at a high frequency, typically in the range of 1770-1815 cm⁻¹. This high frequency is characteristic of the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. Other significant absorptions include the C-O stretching of the methoxy group around 1250 cm⁻¹ and the C-Cl stretching vibration of the aryl chloride at approximately 1050-1100 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

Upon conversion to its synthetic products, such as amides or esters, the FTIR spectrum will show distinct changes. For an amide, the characteristic C=O stretching frequency of the acyl chloride will be replaced by the amide carbonyl absorption at a lower frequency, typically between 1630-1680 cm⁻¹. Additionally, the N-H stretching of a secondary amide will appear as a sharp band in the 3200-3400 cm⁻¹ region. For an ester, the acyl chloride C=O stretch will be replaced by an ester carbonyl stretch around 1735-1750 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound and its Synthetic Products

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| This compound | C=O (Acyl Chloride) | 1770 - 1815 (strong) |

| C-O (Methoxy) | ~1250 (strong) | |

| C-Cl (Aryl) | 1050 - 1100 (medium) | |

| N-substituted Amide | C=O (Amide I) | 1630 - 1680 (strong) |

| N-H (Stretch) | 3200 - 3400 (medium) | |

| Ester | C=O (Ester) | 1735 - 1750 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS is crucial for confirming its molecular formula, C₈H₆ClO₂.

The molecular ion peak ([M]⁺) in the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). HRMS can resolve these isotopic peaks, further confirming the presence of a chlorine atom.

Fragmentation analysis in HRMS provides valuable structural information. For this compound, a common fragmentation pathway involves the loss of the chlorine radical to form the stable 4-chloro-3-methoxybenzoylium cation. Further fragmentation may involve the loss of a CO molecule. For synthetic products, HRMS can confirm the addition of the new functionality by the corresponding increase in the exact mass of the molecular ion.

Table 3: Expected HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ (with ³⁵Cl) | C₈H₆³⁵ClO₂ | 170.0135 |

| [M]⁺ (with ³⁷Cl) | C₈H₆³⁷ClO₂ | 172.0105 |

| [M-Cl]⁺ | C₈H₆O₂ | 134.0368 |

| [M-Cl-CO]⁺ | C₇H₆O | 106.0419 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring.

The substitution pattern on the benzene ring influences the position and intensity of these absorption bands. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoyl chloride. The presence of the carbonyl group in conjugation with the aromatic ring also affects the electronic transitions. The UV-Vis spectrum of this compound would likely show a strong absorption band around 250-280 nm.

Analysis of synthetic products by UV-Vis spectroscopy can indicate changes in the electronic system. For example, the formation of a highly conjugated amide or ester derivative might lead to a further shift in the absorption maximum.

Chromatographic Methods for Separation, Purity Determination, and Quantification

Chromatographic techniques are essential for separating the components of a reaction mixture, assessing the purity of the final product, and quantifying the amounts of different species present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its smaller ester or amide derivatives.

In a typical GC-MS analysis of a reaction mixture, the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for that compound, allowing for its identification by comparison to spectral libraries or through interpretation of the fragmentation pattern.

For a reaction involving this compound, GC-MS can be used to monitor the disappearance of the starting material and the appearance of the desired product. It can also identify any byproducts or unreacted starting materials, thus providing a comprehensive profile of the reaction mixture. The retention time in the gas chromatogram is a characteristic property of the compound under specific GC conditions and can be used for its identification, while the peak area can be used for quantification.

High-Performance Liquid Chromatography (HPLC) for Purity, Reaction Monitoring, and Quantification

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the analysis of this compound. Its high resolution and sensitivity allow for the accurate determination of purity, the monitoring of reaction progress, and the quantification of both the starting material and the resulting products.

Given the reactive nature of the benzoyl chloride moiety, which is susceptible to hydrolysis, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of analysis. This technique separates compounds based on their hydrophobicity.

Methodology and Findings:

A typical RP-HPLC method for the analysis of this compound would employ a C18 column, which is packed with silica (B1680970) particles that have been functionalized with 18-carbon alkyl chains. This non-polar stationary phase effectively retains the analyte. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to ensure the efficient separation of the starting material from its potential impurities and synthetic products.

For instance, a method for a related compound, 2-chloro-benzoyl chloride, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com A similar approach would be applicable to this compound. The acidic modifier helps to suppress the ionization of any carboxylic acid impurities that may have formed through hydrolysis, leading to sharper peaks and better separation.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzene ring in this compound exhibits strong absorbance in the UV region. The specific wavelength for detection would be optimized to achieve the highest sensitivity for the compound of interest.

In the context of reaction monitoring, HPLC can be used to track the disappearance of the this compound peak and the appearance of the product peak over time. This allows for the precise determination of reaction completion. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. This allows for the accurate determination of the purity of a sample or its concentration in a reaction mixture.

It is also noteworthy that benzoyl chloride itself is used as a derivatizing agent in HPLC to enable the analysis of other compounds, such as neurochemicals. nih.govnih.gov This underscores the well-understood chromatographic behavior of the benzoyl chloride functional group.

Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase to suppress ionization. |

| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase HPLC. |

| Gradient | 50% B to 95% B over 15 min | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm | Wavelength at which aromatic compounds typically absorb. |

| Injection Vol. | 10 µL | Standard injection volume. |

Thin-Layer Chromatography (TLC) for Rapid Reaction Progression Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for the qualitative monitoring of reactions involving this compound. researchgate.net It allows for a quick assessment of the presence of starting material, the formation of the product, and the potential presence of byproducts.

Methodology and Findings:

For the analysis of this compound, a standard silica gel plate is used as the stationary phase. Silica gel is a polar adsorbent, and thus this is a normal-phase chromatographic technique. The mobile phase, or eluent, is a mixture of non-polar and moderately polar organic solvents. A common eluent system for compounds of this type is a mixture of hexane (B92381) and ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation.

A small spot of the reaction mixture is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing the eluent. As the eluent moves up the plate by capillary action, it carries the components of the mixture with it at different rates. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. Less polar compounds will travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds will be more strongly adsorbed to the silica gel and have a lower Rf value.

This compound, being a relatively non-polar compound, would be expected to have a high Rf value. The product of its reaction with an amine or an alcohol would be an amide or an ester, respectively. These products are generally more polar than the starting benzoyl chloride and would therefore have a lower Rf value. Any unreacted starting material, 4-Chloro-3-methoxybenzoic acid (formed by hydrolysis), would be significantly more polar and would likely remain at or near the baseline.

Visualization of the spots on the TLC plate is typically achieved under UV light at 254 nm, as the aromatic rings of the compounds will fluoresce. Alternatively, the plate can be stained with a developing agent, such as potassium permanganate, which reacts with the compounds to produce colored spots.

By comparing the spots of the reaction mixture to spots of the pure starting material and, if available, the pure product, a chemist can quickly and effectively monitor the progress of the reaction.

Interactive Data Table: Illustrative TLC System for Monitoring the Synthesis of a Benzamide from this compound

| Parameter | Description | Observation |

| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase. |

| Mobile Phase | Hexane:Ethyl Acetate (3:1 v/v) | A common eluent for separating moderately polar organic compounds. |

| Visualization | UV light at 254 nm | Aromatic compounds will appear as dark spots. |

| Spot 1: Starting Material | This compound | High Rf value (e.g., 0.8) |

| Spot 2: Product | N-substituted-4-chloro-3-methoxybenzamide | Lower Rf value than starting material (e.g., 0.4) |

| Spot 3: Reaction Mixture | Aliquot from the reaction | Shows the disappearance of the starting material spot and the appearance of the product spot over time. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides the most definitive information about the three-dimensional structure of a crystalline solid. If this compound or one of its solid synthetic products can be obtained as a single crystal of sufficient quality, X-ray crystallography can be employed to determine its precise molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Methodology and Findings:

The first and often most challenging step in X-ray crystallography is the growth of a suitable single crystal. This can be achieved through various techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms in the crystal lattice. The diffracted X-rays produce a unique pattern of spots of varying intensities.

By rotating the crystal and collecting the diffraction data from all orientations, a complete dataset is obtained. This data is then processed using complex mathematical algorithms to generate an electron density map of the unit cell of the crystal. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be built.

This detailed structural information is invaluable for understanding the reactivity and physical properties of the compound and for confirming the identity and stereochemistry of its synthetic products.

Interactive Data Table: Information Obtainable from X-ray Crystallography of a Crystalline Derivative of this compound

| Structural Information | Significance |

| Molecular Conformation | Determines the spatial arrangement of the atoms in the molecule. |

| Bond Lengths | Provides precise measurements of the distances between bonded atoms. |

| Bond Angles | Provides precise measurements of the angles between adjacent bonds. |

| Torsional Angles | Describes the rotation around chemical bonds. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal lattice. |

| Intermolecular Interactions | Reveals how molecules are packed in the solid state (e.g., hydrogen bonding, π-stacking). |

Computational and Theoretical Investigations of 4 Chloro 3 Methoxybenzoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and molecular orbitals of compounds like 4-Chloro-3-methoxybenzoyl chloride. researchgate.net

The geometry of the molecule, including bond lengths and angles, is optimized to find the lowest energy conformation. For benzoyl chloride and its derivatives, the planarity of the benzoyl group is a key feature, though steric hindrance from ortho substituents can lead to a twisted conformation. mdpi.comresearchgate.net In the case of this compound, the substituents are in the meta and para positions, so a largely planar conformation of the benzoyl chloride moiety is expected.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. irjweb.comnih.gov For substituted benzoyl chlorides, the nature and position of the substituents (chloro and methoxy (B1213986) groups) significantly influence the energies of these frontier orbitals. researchgate.netsemanticscholar.org

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the nature of bonding within the molecule. uci.edu This analysis provides insights into hyperconjugative interactions and the distribution of charge.

A hypothetical representation of HOMO and LUMO for this compound is depicted below, illustrating the regions of electron density.

Prediction of Spectroscopic Properties through Advanced Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT methods. github.io For this compound, these calculations would predict the chemical shifts of the aromatic protons and carbons, as well as those of the methoxy group. The accuracy of these predictions depends on the chosen functional and basis set, as well as the inclusion of solvent effects. github.io Experimental NMR data for similar compounds like 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride are available for comparison. chemicalbook.comchemicalbook.comspectrabase.com

Vibrational (IR) Spectroscopy: The infrared spectrum of a molecule can be simulated by calculating its vibrational frequencies using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the characteristic C=O stretch of the acyl chloride, C-Cl stretches, and various vibrations of the substituted benzene ring. researchgate.netresearchgate.net Experimental IR spectra of benzoyl chloride are well-documented. nist.govchemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.comacs.orgnih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve π-π* transitions within the aromatic system.

A summary of predicted spectroscopic data for a related compound, 2-chlorobenzoyl chloride, is provided in the table below.

Table 1: Predicted Spectroscopic Data for 2-Chlorobenzoyl Chloride (Illustrative)

| Spectroscopic Technique | Predicted Feature | Typical Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.25-8.07 ppm chemicalbook.com |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm |

| IR Spectroscopy | C=O Stretch | ~1770 cm⁻¹ |

| UV-Vis Spectroscopy (TD-DFT) | λmax | ~240-280 nm |

Reaction Mechanism Elucidation and Validation using Computational Chemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For reactions of benzoyl chlorides, such as hydrolysis or aminolysis, the mechanism can be either a stepwise process involving a tetrahedral intermediate or a concerted process. rsc.orgvedantu.comdoubtnut.com Computational studies can distinguish between these pathways by locating the relevant transition states and intermediates. butlerov.com

A potential energy surface (PES) provides a comprehensive picture of the energy of a system as a function of the positions of its atoms. For a chemical reaction, a one- or two-dimensional PES can be constructed to visualize the reaction pathway, including reactants, products, intermediates, and transition states. For example, in a Friedel-Crafts acylation reaction involving this compound, the PES would illustrate the energy changes as the acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst. researchgate.netnih.govbeilstein-journals.org

Structure-Reactivity Relationship Studies via Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR and cheminformatics are used to establish relationships between the chemical structure of a series of compounds and their reactivity or biological activity. For substituted benzoyl chlorides, the Hammett equation is a classic example of a linear free-energy relationship that correlates reaction rates and equilibrium constants with substituent parameters (σ) and a reaction constant (ρ). wikipedia.org The chloro and methoxy substituents in this compound will have specific σ values that influence its reactivity.

Modern QSAR studies employ a wide range of molecular descriptors calculated from the compound's structure to build predictive models. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.

Table 2: Hammett Parameters for Substituents in this compound

| Substituent | Position | Hammett Constant (σ) | Effect on Reactivity |

|---|---|---|---|

| -Cl | para | +0.23 | Electron-withdrawing, increases reactivity towards nucleophiles |

| -OCH₃ | meta | +0.12 | Electron-withdrawing (inductive), slightly increases reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its conformational landscape in different solvents. researchgate.net While the benzoyl chloride moiety is relatively rigid, the methoxy group can rotate, and MD simulations can reveal the preferred rotational conformations and the energy barriers between them.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and solvent molecules or other reactants. These simulations can reveal the structure of the solvation shell and identify key interactions, such as hydrogen bonding, that can influence reactivity.

Q & A

Q. What are the recommended laboratory methods for synthesizing 4-Chloro-3-methoxybenzoyl chloride?

A common approach involves chlorinating the corresponding benzoic acid derivative (e.g., 4-chloro-3-methoxybenzoic acid) using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically conducted in anhydrous dichloromethane (DCM) at room temperature or under reflux. Purification is achieved via distillation or recrystallization to remove residual reagents. Reaction progress can be monitored by TLC or FTIR to confirm carbonyl chloride formation .

Q. What safety protocols are critical when handling this compound?

Due to its corrosive nature, researchers must wear impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Work should be conducted in a fume hood with adequate ventilation. Immediate first-aid measures include rinsing exposed skin/eyes with water for 15+ minutes and removing contaminated clothing. Storage requires airtight containers in a cool, dry, locked area away from moisture and incompatible substances (e.g., bases, alcohols) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy and chloro groups) via chemical shifts and coupling patterns.

- Mass Spectrometry : High-resolution MS detects the molecular ion peak (e.g., [M+H]⁺) and chlorine isotope patterns.

- FTIR : Confirms the presence of the carbonyl chloride (C=O stretch ~1770 cm⁻¹) and methoxy group (~1250 cm⁻¹). Cross-referencing with PubChem or NIST spectral data ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., hydrolysis to carboxylic acid) is mitigated by using rigorously anhydrous solvents, controlled reagent addition rates, and inert atmospheres (N₂/Ar). Catalytic DMF (1–5 mol%) enhances reaction efficiency. Kinetic studies via in-situ FTIR or GC-MS can identify optimal temperature and stoichiometry. Post-synthesis quenching with dry molecular sieves removes residual SOCl₂ .

Q. How do steric and electronic effects of substituents influence coupling reactions with this compound?

The electron-withdrawing chloro group (meta position) activates the carbonyl toward nucleophilic attack, while the methoxy group (ortho position) introduces steric hindrance. Hammett σ constants predict reactivity trends: chloro (σₚ ≈ 0.23) and methoxy (σₚ ≈ -0.27) create a polarized electronic environment. Suzuki-Miyaura coupling with boronic acids may require tailored catalysts (e.g., Pd(PPh₃)₄) to balance reactivity and steric constraints .

Q. What methodologies resolve contradictions in reported reactivity data for nucleophilic acyl substitutions?